Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a methoxy group, and two phenyl groups attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate typically involves multi-step organic reactions. One common method is the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and a catalyst to facilitate the reaction. The final esterification step involves the use of methanol and an acid catalyst to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-methoxybenzoate
- Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
- (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane
Uniqueness
Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate is unique due to its specific structural features, including the presence of two phenyl groups and a butanoate backbone
Properties
CAS No. |
7468-29-3 |
---|---|
Molecular Formula |
C18H19BrO3 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate |
InChI |
InChI=1S/C18H19BrO3/c1-21-17(20)16(14-9-5-3-6-10-14)18(13-19,22-2)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
InChI Key |
MRFSAIICLWMCNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(CBr)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.